molecular formula C20H21NO6 B554518 Z-D-Glu-OBzl CAS No. 65706-99-2

Z-D-Glu-OBzl

Cat. No.: B554518
CAS No.: 65706-99-2
M. Wt: 371,34 g/mole
InChI Key: VWHKODOUMSMUAF-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Glu-OBzl typically involves the protection of the amino group of D-glutamic acid with a benzyloxycarbonyl (Cbz) group. The carboxyl group is then esterified with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Z-D-Glu-OBzl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Z-D-Glu-OBzl is widely used in peptide synthesis as a protecting group for the amino group. It helps in the stepwise construction of peptides by preventing unwanted side reactions .

Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It is also used in the synthesis of peptide-based drugs and inhibitors .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of various peptide-based therapeutics. It is also used in the production of diagnostic reagents and biochemical assays .

Mechanism of Action

Z-D-Glu-OBzl exerts its effects by protecting the amino group of D-glutamic acid during chemical reactions. The Cbz group prevents unwanted side reactions, allowing for the selective modification of other functional groups. The ester bond can be hydrolyzed or reduced to yield the free amino acid, which can then participate in further reactions .

Comparison with Similar Compounds

Uniqueness: Z-D-Glu-OBzl is unique due to its Cbz protecting group, which provides stability under a wide range of reaction conditions. This makes it particularly useful in peptide synthesis where multiple steps and harsh conditions are often required .

Properties

IUPAC Name

(4R)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHKODOUMSMUAF-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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